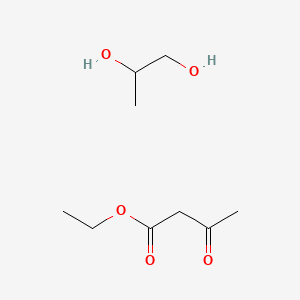
Einecs 290-853-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 290-853-7, also known as the reaction product of butanoic acid, 3-oxo-, ethyl ester with propylene glycol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 290-853-7 involves the reaction of butanoic acid, 3-oxo-, ethyl ester with propylene glycol in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction is usually catalyzed by an acid or base to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product. Quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Einecs 290-853-7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Einecs 290-853-7 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the manufacture of polymers, coatings, and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Einecs 290-853-7 exerts its effects involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but differs in its reactivity and applications.
Propylene glycol monoesters: Share some chemical properties but have different industrial uses.
Uniqueness
Einecs 290-853-7 is unique due to its specific combination of butanoic acid, 3-oxo-, ethyl ester, and propylene glycol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
90268-51-2 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-oxobutanoate;propane-1,2-diol |
InChI |
InChI=1S/C6H10O3.C3H8O2/c1-3-9-6(8)4-5(2)7;1-3(5)2-4/h3-4H2,1-2H3;3-5H,2H2,1H3 |
InChI Key |
CCVQOEYGSHADNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C.CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















